molecular formula C18H19NO2 B14521145 Methyl 4,5-diphenylpyrrolidine-3-carboxylate CAS No. 62920-84-7

Methyl 4,5-diphenylpyrrolidine-3-carboxylate

Cat. No.: B14521145
CAS No.: 62920-84-7
M. Wt: 281.3 g/mol
InChI Key: ZFFCPQQXVSJHHW-UHFFFAOYSA-N
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Description

Methyl 4,5-diphenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of two phenyl groups attached to the pyrrolidine ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diphenylpyrrolidine-3-carboxylate can be achieved through various methods. One efficient method involves the use of acetylene dicarboxylate, aniline, and aromatic aldehydes catalyzed by citric acid in a one-pot mortar-pestle grinding process . This green synthesis method is characterized by high yields and easy isolation of products without involving separation methods, making it cost-efficient .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and cost-efficiency are likely to be applied in scaling up the synthesis process. The use of environmentally friendly catalysts and solvents, as well as energy-efficient reaction conditions, would be essential considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diphenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Methyl 4,5-diphenylpyrrolidine-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-diphenylpyrrolidine-3-carboxylate is unique due to the presence of two phenyl groups, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific chemical and biological properties .

Properties

CAS No.

62920-84-7

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

methyl 4,5-diphenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C18H19NO2/c1-21-18(20)15-12-19-17(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-11,15-17,19H,12H2,1H3

InChI Key

ZFFCPQQXVSJHHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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